5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of chlorine, iodine, and methoxy functional groups attached to a pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the iodination of 5-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine using iodine and a suitable oxidizing agent such as sodium iodate in an organic solvent like acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 5-methoxy-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine.
Scientific Research Applications
5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the functional groups present on the compound, which facilitate binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
- This compound
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to other pyrrolopyridine derivatives, this compound exhibits enhanced potency and selectivity towards certain biological targets, making it a valuable scaffold in drug discovery.
Properties
CAS No. |
2248304-12-1 |
---|---|
Molecular Formula |
C8H6ClIN2O |
Molecular Weight |
308.5 |
Purity |
100 |
Origin of Product |
United States |
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